molecular formula C26H29ClN4O4S B2968165 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330397-25-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2968165
CAS No.: 1330397-25-5
M. Wt: 529.05
InChI Key: MCBOJUIZBSRRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core, a pyrrolidinedione moiety, and a morpholinoethyl side chain. Its hydrochloride salt form enhances solubility and bioavailability, critical for pharmacokinetic optimization.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S.ClH/c1-17-6-7-18(2)24-23(17)27-26(35-24)29(11-10-28-12-14-34-15-13-28)25(33)19-4-3-5-20(16-19)30-21(31)8-9-22(30)32;/h3-7,16H,8-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBOJUIZBSRRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article provides a detailed overview of its biological activity, including relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S and has a molecular weight of approximately 413.45 g/mol. The structure includes a benzothiazole moiety, which is known for its biological significance, particularly in drug development.

Research indicates that compounds with benzothiazole structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Protein Aggregation : Similar compounds have shown efficacy in reducing protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. The thioflavin T (ThT) fluorescence assay has been used to assess these effects, indicating that modifications to the benzothiazole structure can enhance anti-aggregation activity against proteins such as α-synuclein and tau .
  • Antitumor Activity : Studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against lung cancer cells (e.g., A549, HCC827) in both 2D and 3D culture assays .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
Compound 46Anti-aggregationα-synuclein300
Compound 48Anti-aggregationTau aggregatesNot specified
Compound 8AntitumorA5496.75 ± 0.19
Compound 9AntitumorHCC8276.26 ± 0.33
Compound 15AntitumorNCI-H3580.85 ± 0.05

Case Studies

Case Study 1: Neurodegenerative Disease Models
In a study examining the effects of various benzothiazole derivatives on protein aggregation, researchers found that certain modifications significantly enhanced the anti-aggregation properties against α-synuclein fibrils. The use of ThT fluorescence allowed for quantification of aggregation levels, revealing that specific structural features were critical for biological activity .

Case Study 2: Antitumor Efficacy
A series of experiments conducted on lung cancer cell lines demonstrated that specific derivatives exhibited potent antitumor activity with low cytotoxicity towards normal fibroblast cells. This suggests a favorable therapeutic window for these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key functional groups or synthesis strategies. Below, we analyze its relationship to compounds in and broader chemical principles.

Structural Motifs and Functional Groups
Feature Target Compound Compounds (e.g., [7–15])
Core Heterocycle Benzothiazole (aromatic, electron-deficient) 1,2,4-Triazole (planar, hydrogen-bonding capable)
Substituents 4,7-Dimethyl, 2,5-dioxopyrrolidin-1-yl, morpholinoethyl Sulfonyl, difluorophenyl, halogenated phenyl
Solubility Modifiers Hydrochloride salt Sodium hydroxide-mediated thiolate formation
Synthetic Route Likely involves amidation and alkylation (inferred) Hydrazide-isothiocyanate coupling, cyclization, S-alkylation

Key Observations :

  • The morpholinoethyl group introduces steric bulk and basicity, contrasting with the sulfonyl groups in compounds, which are electron-withdrawing and polar .
Spectral and Analytical Comparisons

highlights the use of IR and NMR spectroscopy to confirm tautomeric forms and functional groups (e.g., absence of νC=O in triazoles ). For the target compound:

  • The C=S stretch (1243–1258 cm⁻¹ in ) would differ from the target’s pyrrolidinedione (C=O stretch ~1700 cm⁻¹).
  • 1H-NMR would resolve the methyl groups on the benzothiazole (δ ~2.5 ppm) and morpholinoethyl protons (δ ~3.5–4.0 ppm), distinct from the aromatic protons in triazoles (δ ~7.0–8.5 ppm) .
Pharmacological Implications
  • Benzothiazoles: Known for kinase inhibition (e.g., B-Raf inhibitors) and amyloid-binding in neurodegenerative research.
  • Triazoles : Often used in antifungal agents (e.g., fluconazole) due to metal-binding capacity.
  • The target’s pyrrolidinedione moiety may confer proteasome inhibitory activity, akin to bortezomib, but with modified selectivity due to the benzothiazole core .

Challenges :

  • Steric hindrance from the morpholinoethyl group may reduce reaction yields, necessitating optimized conditions (e.g., high-temperature amidation).
  • The hydrochloride salt’s hygroscopicity requires careful storage, unlike the neutral triazoles in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.